Samarium(III) sulfate

Description

Significance of Lanthanide Sulfates in Contemporary Chemical Science

Lanthanide sulfates represent a significant class of inorganic compounds, drawing considerable interest in modern chemical science. Their importance stems from the unique electronic and coordination properties of lanthanide ions. These elements are crucial for creating materials with extended structural networks, a task that can be challenging with other anions like phosphates or arsenates. researchgate.net The ability of lanthanides to favor higher coordination numbers facilitates the formation of three-dimensionally extended sulfate (B86663) networks. researchgate.net

Furthermore, the study of lanthanide sulfate complexation is vital for predicting the speciation of radionuclides in natural environments, as many trivalent f-block elements are significant components of radioactive waste. acs.orgresearchgate.net Research into lanthanide sulfate frameworks, including their synthesis, structure, and optical properties, has led to the development of novel coordination polymers with interesting luminescence behaviors, making them candidates for advanced materials. researchgate.netnih.gov

Overview of Samarium(III) in Fundamental and Applied Research

Samarium(III), as a member of the lanthanide series, is the subject of extensive fundamental and applied research due to its distinct chemical, magnetic, and optical properties. researchgate.net Samarium(III) oxide (Sm₂O₃), a common precursor, is used in optical and infrared-absorbing glass, as a neutron absorber in nuclear reactor control rods, and as a catalyst for the dehydration and dehydrogenation of alcohols. wikipedia.org The oxide is also a key starting material for the synthesis of other samarium salts. wikipedia.org

Samarium compounds, more broadly, have specialized uses in phosphors, lasers, and high-performance magnets found in small motors and electronic devices. chemicalbook.comchemimpex.com In the realm of organic synthesis, samarium(III) triflate has emerged as a moisture-tolerant and reusable Lewis acid catalyst for producing complex organic molecules under mild conditions. researchgate.net Recent research has also explored the electrochemical behavior of Samarium(III) for the electrodeposition of samarium metal from ionic liquids, a potential alternative to high-temperature molten salt electrolysis. researchgate.net The development of ion-selective electrodes based on inorganic ion exchangers has also been a focus, offering methods for the analysis of samarium(III) ions in various solutions. mdpi.com

Scope and Research Trajectories for Samarium(III) Sulfate Systems

Research specifically involving this compound systems is multifaceted, with trajectories aimed at synthesizing novel materials and understanding their fundamental properties. A significant area of investigation is the creation of organic amine-templated samarium sulfates. rsc.org These solvothermal synthesis methods have produced complex structures, including 3D porous frameworks and 1D anionic chains, which exhibit strong luminescence, suggesting their potential as fluorescent materials. rsc.org

Another key research direction is the investigation of its catalytic activity. For instance, this compound, as part of a series of lanthanide sulfate complexes, has been shown to possess catalytic properties for the oxidation of cyclohexane. scirp.org The thermal decomposition of this compound is also a subject of study, revealing that it decomposes via an intermediate oxysulfate (Sm₂O₂SO₄) before forming the final oxide (Sm₂O₃) at higher temperatures. osti.govresearchgate.netosti.gov This understanding is crucial for the controlled synthesis of samarium-based materials. Future research trajectories likely involve the continued design of lanthanide sulfate coordination polymers for specific applications in luminescence and catalysis and exploring their behavior in different chemical environments for applications like wastewater treatment. scirp.orgmdpi.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | Sm₂(SO₄)₃ | ottokemi.com |

| Hydrated Form | Sm₂(SO₄)₃·8H₂O | chemicalbook.comottokemi.com |

| Molecular Weight (Octahydrate) | 733.03 g/mol | chemicalbook.comottokemi.com |

| Appearance | Light yellow crystalline powder | chemicalbook.comottokemi.com |

| Density | 2.93 g/mL at 25 °C | chemicalbook.comottokemi.com |

| Solubility | Sparingly soluble in water | chemicalbook.com |

| Decomposition of Hydrate (B1144303) | Loses water of hydration at ~450°C | chemicalbook.com |

Crystal Structure Data for this compound Hydrates

| Compound | Crystal System | Space Group | Lattice Parameters | Source(s) |

| Sm₂(SO₄)₃·5H₂O | Monoclinic | C2/c | a = 15.653(3) Å, b = 9.5369(19) Å, c = 10.199(2) Å, β = 120.36(3)° | researchgate.net |

| NH₄Sm(SO₄)₂·4H₂O | - | - | - | acs.org |

| [Sm₂(H₂O)₆(glu)(SO₄)₂]ₙ | - | - | Isostructural with Pr, Nd, Eu, Gd analogues | nih.gov |

Thermal Decomposition Research Findings

| Starting Material | Conditions | Intermediate(s) | Final Product | Key Finding | Source(s) |

| This compound | Atmosphere | Sm₂O₂SO₄ | Sm₂O₃ | Decomposition proceeds via an oxysulfate intermediate. | osti.govresearchgate.net |

| This compound | Vacuum | - | Sm₂O₃ | Decomposition to oxide initiates at a lower temperature than in atmosphere. | osti.govresearchgate.net |

| This compound | Heating rate of 2.5 °C/min | - | Sm₂O₃ | Minimum oxide formation temperature is lower than for neodymium and praseodymium sulfates. | osti.gov |

Properties

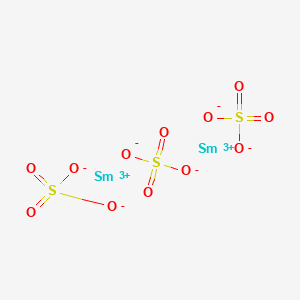

IUPAC Name |

samarium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Sm/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSITDBROURTQX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12S3Sm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890713 | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13692-98-3 | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disamarium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthesis and Preparative Methodologies of Samarium Iii Sulfate and Its Derivatives

Hydrothermal Synthesis Approaches for Samarium(III) Sulfate (B86663) Hydrates

Hydrothermal synthesis is an effective method for producing crystalline hydrates of samarium(III) sulfate. This technique involves the reaction of samarium precursors in an aqueous solution under elevated temperature and pressure. For instance, the single-crystal structure of samarium sulfate pentahydrate, Sm₂(SO₄)₃(H₂O)₅, has been determined from a product synthesized using this approach researchgate.net. The process typically utilizes a sealed reaction vessel, such as an autoclave, where the aqueous mixture is heated, allowing for the slow crystallization of the hydrated salt upon cooling. The resulting crystals exhibit well-defined structures, such as the monoclinic C2/c space group identified for the pentahydrate form researchgate.net.

Solid-State Synthesis of Anhydrous this compound

The preparation of anhydrous this compound, Sm₂(SO₄)₃, is commonly achieved through solid-state synthesis, often referred to as the ceramic method sigmaaldrich.com. This process involves the reaction of solid precursors at high temperatures to yield the final anhydrous product. Typically, a high-purity samarium source, such as samarium(III) oxide (Sm₂O₃), is intimately mixed with a sulfate source. The mixture is then heated in a controlled atmosphere for a specified duration to facilitate the reaction and drive off any volatile byproducts, including water sigmaaldrich.com. Extreme conditions, sometimes referred to as "shake and bake" or "heat and beat" chemistry, may be necessary to initiate the reaction between the solid metal compounds sigmaaldrich.com. The final product is a polycrystalline powder, the purity and composition of which are confirmed through analytical techniques like X-ray diffraction.

Preparation of this compound Solutions for Research Applications

This compound is a moderately water- and acid-soluble source of samarium ions for various research applications americanelements.com. Solutions are typically prepared by dissolving a weighed amount of this compound, most commonly the octahydrate form (Sm₂(SO₄)₃·8H₂O), in deionized water or a dilute acid aemree.comheegermaterials.comsigmaaldrich.com. The octahydrate is a light yellow, crystalline solid that is known to be deliquescent, meaning it can absorb moisture from the air, and therefore should be stored in airtight containers aemree.com.

These solutions serve as precursors in the synthesis of other samarium compounds and as reagents in chemical analysis aemree.comheegermaterials.com. For example, the reaction of a samarium chloride solution, which can be derived from this compound, with phosphoric acid is used to prepare samarium(III) phosphate (B84403) colloids for research in nuclear medicine nih.gov. The concentration of the resulting solution can be tailored to the specific requirements of the intended application.

Iii. Structural Elucidation and Crystallographic Investigations of Samarium Iii Sulfate Compounds

Single Crystal X-ray Diffraction Studies

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. ucl.ac.uk Different hydrated forms or complexes of samarium(III) sulfate (B86663) can crystallize in different systems. For instance, the hydrated compound samarium(III) sulfate pentahydrate, Sm₂(SO₄)₃(H₂O)₅, has been determined to crystallize in the monoclinic system. researchgate.net The specific space group for this compound is C2/c, which is space group number 15. researchgate.net The determination of the space group is a critical step in solving a crystal structure, as it defines the symmetry operations that relate the atoms within the unit cell. u-tokyo.ac.jp

Crystal System and Space Group for a this compound Compound

| Compound | Crystal System | Space Group | Space Group Number |

|---|---|---|---|

| Sm₂(SO₄)₃(H₂O)₅ | Monoclinic | C2/c | 15 |

The unit cell is the basic repeating block of a crystal structure, defined by its lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). These parameters are precisely measured through SC-XRD. For this compound pentahydrate, the determined unit cell dimensions at a temperature of 293 K highlight the specific size and shape of its fundamental repeating unit. researchgate.net

Unit Cell Parameters for Sm₂(SO₄)₃(H₂O)₅

| Parameter | Value |

|---|---|

| a | 15.653(3) Å |

| b | 9.5369(19) Å |

| c | 10.199(2) Å |

| β | 120.36(3)° |

| Volume (V) | 1313.9(6) ų |

Data from a study on Sm₂(SO₄)₃(H₂O)₅. researchgate.net

The coordination environment of the samarium(III) cation (Sm³⁺) describes the arrangement of neighboring atoms (in this case, oxygen) that are bonded to it. This arrangement is often visualized as a coordination polyhedron, a geometric shape formed by connecting the centers of the coordinating atoms. chemrxiv.orgresearchgate.net

The coordination number (CN) of the Sm³⁺ ion in its sulfate compounds can vary depending on the specific structure, particularly the degree of hydration and the presence of other ligands. Coordination numbers of 8, 9, and 10 have been reported. researchgate.netnih.govchemrxiv.org In this compound pentahydrate, the samarium atom is coordinated by eight oxygen atoms in a dodecahedral configuration. researchgate.net Six of these oxygen atoms originate from five sulfate groups, and two are from coordinating water molecules. researchgate.net The Sm-O bond lengths in this compound range from 2.365(3) to 2.554(4) Å. researchgate.net In a different compound, a 3D coordination polymer incorporating both sulfate and succinate, the two independent Sm³⁺ ions each have a coordination number of 9. nih.gov Other studies on complex lanthanide sulfates have identified ten-coordinated Sm(III) ions. chemrxiv.org

Coordination Details for Various this compound Compounds

| Compound | Sm³⁺ Coordination Number | Sm-O Bond Length Range (Å) | Coordination Geometry |

|---|---|---|---|

| Sm₂(SO₄)₃(H₂O)₅ | 8 | 2.365–2.554 | Dodecahedron |

| [Sm₂(suc)₂(SO₄)(H₂O)₂]n | 9 | Not Specified | Distorted capped square antiprism |

| K₆[Sm₂(SO₄)₆] | 10 | Not Specified | Bicapped square antiprism |

The idealized coordination polyhedra are often distorted in actual crystal structures. In a samarium-succinate-sulfate polymer, the nine-coordinate Sm³⁺ ions exhibit a distorted capped square antiprismatic geometry. nih.gov In complex alkali metal samarium sulfates, the ten-coordinate geometry is best described as a distorted bicapped square antiprism. chemrxiv.org

These polyhedra interconnect to form the extended crystal lattice. In Sm₂(SO₄)₃(H₂O)₅, the structure is built from SmO₈ dodecahedra and SO₄ tetrahedra sharing corners or edges. researchgate.net The sulfate groups link the samarium centers, with some sulfate groups connecting four different Sm atoms to form one-dimensional chains, which are then further linked into a three-dimensional framework. researchgate.net

Cation Coordination Environments and Polyhedral Analysis

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. researchgate.netscielo.br While SC-XRD requires a single, well-ordered crystal, PXRD can be performed on a fine powder containing numerous small crystallites. scielo.br The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is commonly used to confirm the identity and purity of a synthesized this compound compound by comparing its diffraction pattern to a known standard or a pattern calculated from single-crystal data. It is also instrumental in confirming the isostructural nature of a series of compounds, as was done for mixed lanthanide(III) sulfates. chemrxiv.org The sharpness and intensity of the peaks in a PXRD pattern provide information about the crystallinity of the material. researchgate.netbohrium.com Furthermore, advanced analysis techniques like Rietveld refinement can be applied to PXRD data to obtain or refine unit cell parameters and other structural details. researchgate.net

Iv. Spectroscopic Characterization and Electronic Structure of Samarium Iii Sulfate

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the molecular vibrations within samarium(III) sulfate (B86663). These methods are crucial for understanding the symmetry and bonding of the sulfate anions and their interaction with the samarium(III) cations.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, identifying the functional groups present based on their characteristic vibrational frequencies. creative-biostructure.comspectroscopyonline.com For inorganic sulfates, the spectra are dominated by the vibrations of the tetrahedral sulfate (SO₄²⁻) ion. spectroscopyonline.com In the case of samarium(III) sulfate and its related compounds like samarium oxysulfate (Sm₂O₂SO₄), the FTIR spectra show distinct bands corresponding to the fundamental vibrations of the sulfate group. ustb.edu.cn

The free sulfate ion possesses Td symmetry, but this symmetry is often lowered in the crystal lattice, leading to the splitting of degenerate vibrational modes. mdpi.com The primary vibrational modes for the sulfate group include symmetric stretching, antisymmetric stretching, symmetric bending, and antisymmetric bending. Investigations of samarium oxysulfate have identified broad absorption bands associated with these sulfate vibrations. ustb.edu.cn For instance, bands observed around 1195 cm⁻¹ and 1058 cm⁻¹ are attributed to the stretching vibrations of the sulfate group, confirming the presence of samarium oxysulfate. ustb.edu.cn Additionally, characteristic bending modes for Rare Earth-Oxygen (RE-O) bonds appear at lower frequencies, such as around 660 cm⁻¹. ustb.edu.cn

Table 1: Characteristic FTIR Vibrational Regions for Inorganic Sulfates

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Antisymmetric Stretching (ν₃) | ~1112 cm⁻¹ |

| Symmetric Stretching (ν₁) | Not typically IR active in Td symmetry, but can appear with reduced symmetry |

| Antisymmetric Bending (ν₄) | ~637 cm⁻¹ and ~616 cm⁻¹ |

| Symmetric Bending (ν₂) | ~478 cm⁻¹ and ~448 cm⁻¹ |

| Water Molecule Vibrations (in hydrates) | ~3400 cm⁻¹ (stretching), ~1630 cm⁻¹ (bending) |

Data synthesized from general characteristics of inorganic sulfates. spectroscopyonline.com

Studies on this compound octahydrate (Sm₂(SO₄)₃·8H₂O) also involve analyzing the vibrations of water molecules, which typically appear as broad bands in the 3400 cm⁻¹ region (O-H stretching) and around 1630 cm⁻¹ (H-O-H bending). spectroscopyonline.comresearchgate.net

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. For centrosymmetric crystal structures, vibrations that are Raman-active are often IR-inactive, and vice-versa. In the free tetrahedral [SO₄]²⁻ ion, all four fundamental vibrations are Raman-active. mdpi.com

In the Raman spectra of samarium oxysulfate (Sm₂O₂SO₄), bands associated with the stretching vibrations of the SO₄ tetrahedra are observed between 975 cm⁻¹ and 1225 cm⁻¹. semanticscholar.org The bending vibrations (ν₄) are located in the 575-675 cm⁻¹ range. semanticscholar.org Raman peaks have been specifically identified for related compounds, such as a peak at 1008 cm⁻¹ for Sm₂O₂(SO₄)₃. ustb.edu.cn The low-intensity bands appearing around 250 cm⁻¹ are suggested to correspond to the rotational vibrations of the [SO₄]²⁻ ions, while bands below 200 cm⁻¹ are attributed to translational vibrations involving SmO₉ polyhedra, SO₄ tetrahedra, and Sm³⁺ ions. semanticscholar.org

Table 2: Experimental Raman Bands for Samarium Oxysulfate (Sm₂O₂SO₄)

| Wavenumber Range (cm⁻¹) | Assignment |

|---|---|

| 975–1225 | Stretching vibrations of SO₄ tetrahedra (ν₁, ν₃) |

| 575–675 | Bending vibrations of SO₄ tetrahedra (ν₄) |

| 300–500 | Bending vibrations of SO₄ tetrahedra (ν₂) overlapped with Sm-O vibrations |

| ~250 | Rotational vibrations of [SO₄]²⁻ ions |

| < 200 | Translational vibrations of SmO₉ polyhedra, SO₄ tetrahedra, and Sm³⁺ ions |

Data derived from studies on samarium oxysulfate. semanticscholar.org

Theoretical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding and validating the experimental vibrational spectra. mdpi.com By creating a theoretical structural model of the compound, its vibrational modes can be calculated and compared with the experimental FTIR and Raman spectra. A strong correlation between the calculated and observed spectral bands confirms the adequacy of the proposed structural model. semanticscholar.orgnih.gov

Luminescence Spectroscopy of this compound and Related Complexes

Luminescence spectroscopy investigates the light emitted from a substance after it absorbs energy. For this compound, the luminescence is characteristic of the Sm³⁺ ion, which exhibits sharp emission lines due to intra-configurational 4f-4f electronic transitions.

The photoluminescence (PL) of this compound and its complexes is characterized by emission from the excited ⁴G₅/₂ energy level to lower ⁶Hj multiplet states. researchgate.netresearchgate.net These f-f transitions are formally forbidden by quantum mechanical selection rules, which often results in a relatively low quantum yield compared to other lanthanide ions like Eu³⁺ or Tb³⁺. researchgate.net However, the emission can be enhanced in complexes where organic ligands act as "antennas," absorbing excitation energy and efficiently transferring it to the central Sm³⁺ ion. matec-conferences.orgresearchgate.net

The resulting emission typically falls within the orange-red region of the visible spectrum. researchgate.net The luminescence spectrum of Sm₂O₂SO₄, for example, consists of three main emission bands originating from the ⁴G₅/₂ state. semanticscholar.orgnih.gov Similarly, studies on the mechanoluminescence of Sm₂(SO₄)₃·8H₂O induced by ultrasound also detect the characteristic luminescence of the Sm³⁺ ion, which coincides with its photoluminescence spectrum. researchgate.net

The emission spectrum of samarium(III) is defined by several key electronic transitions from the excited ⁴G₅/₂ level to various ground state multiplets (⁶Hj). The most prominent of these transitions are to the ⁶H₅/₂, ⁶H₇/₂, and ⁶H₉/₂ states. nih.gov

The precise positions of the emission maxima and their relative intensities are sensitive to the local coordination environment of the Sm³⁺ ion. In Sm₂(SO₄)₃·8H₂O crystals, emission maxima are detected at approximately 560, 595, and 640 nm. researchgate.net In samarium oxysulfate (Sm₂O₂SO₄), the orange transition ⁴G₅/₂ → ⁶H₇/₂ is often dominant, while in other samarium-containing materials, the red ⁴G₅/₂ → ⁶H₉/₂ transition may be the most intense. nih.govresearchgate.net

Table 3: Prominent Photoluminescence Emission Bands of Samarium(III) Compounds

| Transition | Approximate Wavelength (nm) | Spectral Region | Reference |

|---|---|---|---|

| ⁴G₅/₂ → ⁶H₅/₂ | 560 - 565 | Green-Orange | researchgate.netresearchgate.netresearchgate.net |

| ⁴G₅/₂ → ⁶H₇/₂ | 595 - 602 | Orange | researchgate.netresearchgate.netresearchgate.net |

| ⁴G₅/₂ → ⁶H₉/₂ | 640 - 649 | Red | researchgate.netresearchgate.netresearchgate.net |

| ⁴G₅/₂ → ⁶H₁₁/₂ | ~700 - 710 | Red | researchgate.netresearchgate.net |

Wavelengths are approximate and vary depending on the specific host matrix and coordination environment.

These characteristic emission bands make samarium(III) compounds, including the sulfate, candidates for use as phosphors in lighting and display applications. researchgate.net

Photoluminescence (PL) Emission Characteristics

Quantum Yield Analysis in Samarium(III) Complexes

The luminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a critical parameter for quantifying the efficiency of a luminescent material. acs.org For samarium(III) complexes, achieving a high quantum yield is often challenging due to the relatively low efficiency of Sm³⁺ photoluminescence compared to other lanthanide ions like europium and terbium. researchgate.netresearchgate.net

Research has focused on enhancing the quantum yield through various strategies, such as ligand modification and the formation of mixed-ligand complexes. The "antenna effect," where organic ligands absorb energy and efficiently transfer it to the central Sm³⁺ ion, is a key principle. rsc.org Studies have shown that the energy transfer from a ligand like 2,2′:6′,2′′-terpyridine to Sm³⁺ can be more effective than from other ligands. rsc.org

A significant breakthrough was achieved by creating a quaternary mixed-ligand samarium complex, which exhibited a luminescence quantum yield of 7.8% in solution. acs.orgnih.gov This value was substantially higher than those previously reported for other samarium complexes in solution and was more than four times the average quantum yield of the corresponding individual-ligand complexes. acs.org This enhancement highlights the potential of ligand mixing to improve the luminescent properties of Sm³⁺ compounds. acs.org In some specific solid-state systems, such as LaF₃ nanocrystals doped with 1% Sm³⁺, quantum yields as high as 60% have been reported. researchgate.net

Table 1: Selected Luminescence Quantum Yields (Φ) for various Samarium(III) Complexes

| Complex/System | Quantum Yield (Φ) | Conditions | Source |

| Quaternary Mixed-Ligand Sm Complex | 7.8% | In solution | nih.govresearchgate.net |

| Sm-1 in CH₃OH | 10.1% | Methanol Solution | researchgate.net |

| Sm-1 in CD₃OD | 83% | Deuterated Methanol Solution | researchgate.net |

| LaF₃: 1% Sm³⁺ | ~60% | Solid-state nanocrystals | researchgate.net |

| Ba₃LaNb₃O₁₂:Sm³⁺ | 34.2% | Solid-state phosphor | researchgate.net |

Excitation Spectra and Energy Transfer Processes

The excitation spectrum of a samarium(III) compound reveals the wavelengths of light that are most effective at inducing luminescence. For Sm³⁺ ions, the excitation spectra typically show a series of sharp, narrow bands corresponding to the f-f transitions from the ⁶H₅/₂ ground state to various excited states. researchgate.netscirp.org In Ba₃LaNb₃O₁₂:Sm³⁺ phosphors, excitation at 408 nm leads to characteristic emission signals from the ⁴G₅/₂ → ⁶Hₙ/₂ (where J = 5/2, 7/2, 9/2, and 11/2) transitions. acs.org Similarly, in LaF₃:Sm³⁺ nanocrystals, distinct excitation bands are observed at 402 nm, 416 nm, 438 nm, and 478 nm. researchgate.net

Energy transfer is a crucial process that governs the luminescence of Sm³⁺. This can occur via several mechanisms:

Sensitization (Antenna Effect): As mentioned, organic ligands or other ions can absorb incident energy and transfer it non-radiatively to the Sm³⁺ ion, which then luminesces. rsc.orgscirp.org A spectral overlap between the emission band of the sensitizer (B1316253) (donor) and the absorption/excitation bands of the Sm³⁺ ion (acceptor) is a primary condition for this process. scirp.org For example, energy transfer from Bi³⁺ to Sm³⁺ has been demonstrated in phosphate (B84403) zinc lithium glasses. scirp.org

Inter-ionic Energy Transfer: Energy can be transferred between different metal ions. In CaF₂ co-doped with Sm²⁺ and Nd³⁺, efficient energy transfer from Sm²⁺ to Nd³⁺ occurs via a dipole-dipole interaction, confirmed by the fact that exciting the Sm²⁺ absorption band results in Nd³⁺ luminescence. optica.org

Cross-Relaxation: At higher concentrations of Sm³⁺, a process called concentration quenching can occur, where an excited Sm³⁺ ion transfers part of its energy to a nearby ground-state Sm³⁺ ion, leading to non-radiative decay and a decrease in luminescence intensity. researchgate.net

Mechanoluminescence (ML) Studies

Mechanoluminescence is the emission of light resulting from mechanical action on a solid.

Crystals of this compound octahydrate (Sm₂(SO₄)₃·8H₂O) exhibit mechanoluminescence (ML) when subjected to intense mechanical stress, such as that provided by a 22 kHz ultrasonic disperser. researchgate.netresearchgate.net Notably, this ML is not observed during gentler mechanical actions like grinding with a stirrer, a behavior attributed to the low intrinsic photoluminescence quantum yield of the Sm³⁺ ion. researchgate.netresearchgate.net The high intensity of ultrasound provides a sufficiently strong mechanical action to produce a stable and bright glow. researchgate.netresearchgate.net

The resulting ML spectrum shows two distinct features:

Nitrogen Emission: Broad emission bands are observed between 290 nm and 430 nm, which are attributed to the emission from molecular nitrogen (N₂). researchgate.netresearchgate.net This is caused by electrical discharges in the surrounding air, generated by the oppositely charged surfaces of the crystals as they fracture and separate under ultrasonic treatment. researchgate.netresearchgate.net

Samarium(III) Emission: Sharp emission lines characteristic of the Sm³⁺ ion are detected. researchgate.net These lines correspond to the ⁴G₅/₂ → ⁶Hₙ/₂ transitions and align with the photoluminescence spectrum of the crystals. researchgate.netresearchgate.net

Table 2: Emission Maxima in the Ultrasound-Activated Mechanoluminescence Spectrum of Sm₂(SO₄)₃·8H₂O

| Emitter | Wavelength (nm) | Transition | Source |

| Sm³⁺ | 560 | ⁴G₅/₂ → ⁶H₅/₂ | researchgate.netresearchgate.net |

| Sm³⁺ | 595 | ⁴G₅/₂ → ⁶H₇/₂ | researchgate.netresearchgate.net |

| Sm³⁺ | 640 | ⁴G₅/₂ → ⁶H₉/₂ | researchgate.netresearchgate.net |

| Sm³⁺ | 700 | ⁴G₅/₂ → ⁶H₁₁/₂ | researchgate.netresearchgate.net |

| Sm³⁺ | 781 | ⁴G₅/₂ → ⁶H₁₃/₂ | researchgate.net |

| N₂ | 290 - 430 | Molecular transitions | researchgate.netresearchgate.net |

The mechanoluminescence of the Sm³⁺ ion is believed to be excited by an underlying electroluminescence (EL) process within the crystal phosphor. researchgate.netresearchgate.net The mechanical action causes the separation of charge carriers, creating an electric field within the crystalline layer. researchgate.net The subsequent recombination of these charge carriers excites the Sm³⁺ ions, leading to light emission. researchgate.netresearchgate.net

Studies on dedicated electroluminescent phosphors, such as calcium sulfate doped with samarium (CaSO₄:Sm), provide further insight into this mechanism. ias.ac.iniaea.org In these systems, the brightness of the EL increases with both the voltage and the frequency of the applied alternating electric field. ias.ac.in The proposed EL mechanism involves the field ionization of impurity ions (the activator, Sm³⁺) or associated centers. ias.ac.in As the electric field strength increases, it becomes sufficient to excite charge carriers, which then recombine with the luminescence centers (Sm³⁺), emitting light. ias.ac.in This model, involving charge separation and recombination under an electric field, provides a direct link between the phenomena of electroluminescence and the ion-specific emission observed in mechanoluminescence. researchgate.net

UV-Visible Spectrophotometric Investigations of Samarium(III) Speciation

UV-Visible spectrophotometry is a powerful technique for studying the types of chemical species (speciation) of metal ions in solution, as different complexes absorb light at different wavelengths.

The speciation of samarium(III) in sulfate-bearing aqueous solutions has been investigated using UV-visible spectrophotometry at temperatures ranging from 25 to 250°C. psu.eduresearchgate.net These studies show that in the presence of sulfate ions (SO₄²⁻), Sm³⁺ forms complexes, primarily interpreted as REESO₄⁺ and REE(SO₄)₂⁻ (where REE is a rare-earth element). researchgate.net The relative importance of the disulfate complex, Sm(SO₄)₂⁻, increases with temperature. researchgate.net

By deconvoluting the overlapping absorption peaks in the measured spectra, the molar absorbance (a measure of how strongly a chemical species absorbs light at a given wavelength) for each individual samarium-sulfate species can be determined. psu.eduresearchgate.net For instance, the molar absorbance values for the free hydrated Sm³⁺ ion and the SmSO₄⁺ complex have been calculated at various temperatures. researchgate.net These measurements are fundamental for determining the stability constants of these complexes in solution. In other systems, the molar absorptivity of a samarium-chrome azurol S complex was found to be 1.4x10⁵ L mol⁻¹ cm⁻¹ in a micellar medium. nih.gov The molar absorptivity of d-d transitions in transition metals is generally low, often in the range of 5–500 M⁻¹cm⁻¹. wikipedia.org

Table 3: Molar Absorbance of Samarium(III) Species in Sulfate Solutions at a Specific Wavelength

| Temperature (°C) | Species | Molar Absorbance (ε) (L·mol⁻¹·cm⁻¹) | Source |

| 150 | Sm³⁺ (aq) | Value not specified in abstract | psu.eduresearchgate.net |

| 150 | SmSO₄⁺ | Value not specified in abstract | psu.eduresearchgate.net |

| 250 | Sm³⁺ (aq) | Value not specified in abstract | psu.eduresearchgate.net |

| 250 | SmSO₄⁺ | Value not specified in abstract | psu.eduresearchgate.net |

| Note: While the study reports the successful deconvolution and calculation of molar absorbances for Sm(III) species, the specific numerical values at distinct wavelengths are detailed within the full body of the cited research paper and not fully available in the abstracts. psu.eduresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is instrumental in unequivocally confirming the +3 oxidation state of the samarium ion and in analyzing the surface chemistry of the compound.

The analysis focuses on the high-resolution spectra of the core levels of the constituent elements, particularly the Sm 3d region. The Sm 3d spectrum for a samarium compound typically exhibits two main peaks due to spin-orbit splitting, corresponding to the Sm 3d₅/₂ and Sm 3d₃/₂ photoelectrons. The binding energy of these peaks is characteristic of the oxidation state of the samarium atom.

In samarium(III) compounds, the binding energies for Sm 3d₅/₂ and Sm 3d₃/₂ are consistently reported in specific ranges. For instance, in samarium-doped magnetite nanoparticles, these peaks are found at approximately 1083.4 eV and 1110.4 eV, respectively, which is definitive for the Sm³⁺ state. tandfonline.com Similarly, studies on other samarium compounds, such as samarium trifluoride (SmF₃), report Sm³⁺ 3d₅/₂ and 3d₃/₂ binding energies at 1082.78 eV and 1110.08 eV. mdpi.com The presence of samarium in the +2 oxidation state would generate distinct peaks at lower binding energies, typically around 1073.76 eV for Sm²⁺ 3d₅/₂. mdpi.com The absence of these lower-energy peaks in the XPS spectrum of a pure Sm₂(SO₄)₃ sample confirms that samarium is present exclusively in the +3 oxidation state.

Beyond oxidation state analysis, XPS provides critical information about the surface of the material. As a surface-sensitive technique, it can detect adventitious carbon and oxygen species adsorbed onto the sample from the atmosphere. mdpi.com In the context of this compound, XPS can verify the presence of the sulfate (SO₄²⁻) group through analysis of the S 2p and O 1s core level spectra. The O 1s spectrum can be complex; it can be deconvoluted to distinguish between oxygen in the sulfate anion, surface hydroxyl groups, and adsorbed water molecules. researchgate.net This capability is crucial for understanding surface reactivity, purity, and stability, especially as surface oxidation or hydration can influence the material's properties. rsc.org

Table 1: Representative XPS Binding Energies for Samarium Oxidation States

| Oxidation State | Core Level | Binding Energy (eV) | Reference |

|---|---|---|---|

| Sm³⁺ | Sm 3d₅/₂ | 1082.78 - 1083.4 | tandfonline.commdpi.com |

| Sm³⁺ | Sm 3d₃/₂ | 1110.08 - 1110.4 | tandfonline.commdpi.com |

| Sm²⁺ | Sm 3d₅/₂ | ~1073.76 | mdpi.com |

Note: Binding energies can vary slightly based on the chemical environment and instrument calibration.

Laser-Induced Fluorescence Spectroscopy for Quantitative and Speciation Analysis

Laser-Induced Fluorescence (LIF) spectroscopy is a highly sensitive and selective optical method used for both quantitative analysis and speciation studies of fluorescent species, including lanthanide ions like samarium(III). nih.gov Although Sm³⁺ has a lower luminescence quantum yield compared to other lanthanides like europium(III) and terbium(III), its characteristic fluorescence makes LIF a viable and powerful analytical tool. nih.gov

Quantitative Analysis:

LIF is employed for the precise quantification of Sm(III) concentrations in various matrices. nih.gov The technique involves exciting the sample with a laser at a wavelength that is absorbed by the Sm³⁺ ion, leading to the emission of fluorescence at longer wavelengths. The intensity of this emission is directly proportional to the concentration of the ion over a certain range. Recent studies have focused on optimizing chemometric models, such as partial least squares regression (PLSR), to enhance the accuracy of quantification, especially in complex solutions where other ions or matrix effects might interfere. nih.govosti.govacs.orgresearchgate.net

Research has demonstrated the successful quantification of Sm(III) in aqueous solutions at concentrations ranging from 0 to 150 µg/mL. nih.govacs.org By combining LIF with advanced data processing techniques like genetic algorithms for feature selection, highly accurate predictive models have been developed. These models can account for variations in the sample matrix, such as the presence of other salts or changes in temperature, leading to excellent prediction performance. osti.gov

Table 2: Performance of LIF for Quantitative Analysis of Sm(III)

| Parameter | Value | Concentration Range | Reference |

|---|---|---|---|

| Analyte | Sm(III) | 0 - 150 µg/mL | nih.govacs.org |

| Analytical Method | Laser-Induced Fluorescence (LIF) with PLSR | N/A | nih.gov |

Speciation Analysis:

Speciation refers to the distribution of an element among defined chemical species in a system. For Sm(III) in solution, it can exist as the simple hydrated ion, [Sm(H₂O)ₙ]³⁺, or as various complexes with ligands present in the solution (e.g., chloride, sulfate, or organic ligands). researchgate.netwikipedia.org These different species can exhibit distinct fluorescence spectra and lifetimes.

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is particularly powerful for speciation analysis. nih.gov By measuring the decay lifetime of the fluorescence signal, which is a unique fingerprint for a specific chemical species, TRLFS can distinguish between different Sm(III) complexes in the same solution. For example, the complexation of Sm³⁺ with sulfate ions would alter the local chemical environment of the samarium ion, leading to changes in the position, shape, and lifetime of the fluorescence emission bands compared to the hydrated Sm³⁺ ion. This allows for the in-situ study of complexation equilibria and the determination of the abundance of different samarium species under various conditions, which is crucial for understanding its geochemical and industrial processing behavior. nih.govqub.ac.uk

V. Thermal Stability and Thermochemical Analysis of Samarium Iii Sulfate Compounds

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are powerful techniques used to investigate the thermal decomposition of samarium(III) sulfate (B86663) and its hydrates. TGA measures changes in mass as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions.

Studies on samarium(III) sulfate hydrate (B1144303), specifically Sm₂(SO₄)₃·8.11H₂O, show a multi-stage decomposition process when heated from 25°C to 1400°C in a dynamic air atmosphere. researchgate.net The analysis of the TG, DTG (Derivative Thermogravimetry), and DTA curves allows for the identification of distinct dehydration and decomposition steps. researchgate.net The bulk decomposition of this compound in the atmosphere, as identified by methods like X-ray diffraction, proceeds through the formation of an intermediate samarium oxysulfate (Sm₂O₂SO₄) before ultimately yielding samarium oxide (Sm₂O₃). researchgate.net

Further DTA investigations into the formation of samarium oxysulfate from samarium oxysulfide (Sm₂O₂S) show that the oxidation process begins at approximately 550°C and is complete by 775°C. nih.gov This process is characterized by specific thermal effects that can be analyzed to determine kinetic parameters. nih.gov The decomposition of the resulting samarium oxysulfate to samarium oxide is observed at higher temperatures. nih.gov

The heating rate is a crucial parameter in thermal analysis, as it can affect the temperatures at which decomposition events occur. scribd.com By performing TGA and DTA at various heating rates (e.g., 3, 5, 10, and 15 °C/min), the kinetic parameters of the decomposition reactions can be calculated from the shift in the DTA peak temperatures. nih.gov

Dehydration and Decomposition Pathways of Hydrates

The thermal decomposition of hydrated this compound, such as Sm₂(SO₄)₃·nH₂O, follows a sequential pathway involving dehydration, conversion to an intermediate, and final decomposition to the oxide.

The general decomposition pathway in an air atmosphere is as follows:

Dehydration : The hydrated salt first loses its water molecules. This process can occur in one or more steps, depending on the heating rate and atmosphere. researchgate.netresearchgate.net The initial phase is the removal of water to form the anhydrous this compound, Sm₂(SO₄)₃.

Oxysulfate Formation : The anhydrous sulfate then decomposes to form an intermediate oxysulfate, Sm₂O₂SO₄. researchgate.net This transformation is a common step in the thermal decomposition of rare earth sulfates. researchgate.net

Oxide Formation : In the final stage, at higher temperatures, the samarium oxysulfate decomposes to the final product, samarium(III) oxide (Sm₂O₃). researchgate.netnih.gov

Research has confirmed that the decomposition of anhydrous this compound is not a simple dissociation but involves these intermediate reactions. researchgate.net The thermal decomposition profile has been characterized under both atmospheric and vacuum conditions, with decomposition to an oxide initiating at lower temperatures in a vacuum. researchgate.net

Thermodynamic Parameters and Enthalpy of Formation Studies

The study of thermodynamic parameters provides fundamental data on the stability and energy of formation of samarium sulfate compounds. The standard enthalpy of formation (ΔHºf) is a key value in these studies.

For anhydrous this compound, a heat of formation of -928.5 ± 1.6 kcal/mole (approximately -3884.8 kJ/mol) has been reported based on heats of solution measurements. osti.gov The same study determined the heat of hydration for the sulfate to be -34.7 ± 1.0 kcal/mole. osti.gov

| Compound | Formula | Parameter | Value | Source |

|---|---|---|---|---|

| This compound (anhydrous) | Sm₂(SO₄)₃ | ΔHºf | -928.5 ± 1.6 kcal/mol | osti.gov |

| Samarium Oxysulfate (monoclinic) | Sm₂O₂SO₄ | ΔHºf | -2294.0 kJ/mol | nih.govnih.gov |

The kinetics of the formation and decomposition of samarium compounds, particularly the intermediate oxysulfate, have been quantified by determining the activation energy (Ea) and the pre-exponential factor (A). These parameters describe the temperature dependence and frequency of the reactions.

The formation of samarium oxysulfate (Sm₂O₂SO₄) from the oxidation of samarium oxysulfide is characterized by a relatively moderate activation energy for such processes. nih.gov Conversely, the subsequent decomposition of Sm₂O₂SO₄ into samarium oxide (Sm₂O₃) has a significantly higher activation energy, indicating greater kinetic stability. nih.gov

| Process | Reaction | Activation Energy (Ea) | Pre-exponential Factor (A) | Source |

|---|---|---|---|---|

| Sm₂O₂SO₄ Formation | Sm₂O₂S + O₂ → Sm₂O₂SO₄ | 244 kJ/mol | 2 × 10¹⁰ | nih.govnih.gov |

| Sm₂O₂SO₄ Decomposition | Sm₂O₂SO₄ → Sm₂O₃ + SO₃ | 357 kJ/mol | 1 × 10⁹ | nih.gov |

These kinetic values are derived from DTA data collected at multiple heating rates, providing a detailed understanding of the energy barriers and reaction rates involved in the thermal transformations of samarium sulfate compounds. nih.gov

Vi. Solution Chemistry and Speciation of Samarium Iii in Sulfate Environments

Aqueous Solubility of Samarium(III) Sulfate (B86663) Hydrates

Samarium(III) sulfate is moderately soluble in water. Its solubility is significantly influenced by temperature and the chemical composition of the aqueous medium.

The solubility of this compound in water exhibits a negative temperature coefficient, meaning its solubility decreases as the temperature increases. For instance, the solubility of the octahydrate form, Sm₂(SO₄)₃·8H₂O, in water decreases from 0.033 molal at 25°C. osti.gov At a much higher temperature of 350°C, the solubility of a lower hydrate (B1144303) is significantly reduced to 8 x 10⁻⁶ molal. osti.gov This inverse relationship between temperature and solubility is a critical consideration in processes such as fractional crystallization for the separation of rare earth elements.

Table 1: Solubility of this compound Hydrates in Water at Different Temperatures

| Temperature (°C) | Solubility (mol/kg H₂O) | Solid Phase |

| 25 | 0.033 | Sm₂(SO₄)₃·8H₂O |

| 350 | 8 x 10⁻⁶ | Lower Hydrate |

Note: This table is based on available data and illustrates the general trend. More data points would be required for a comprehensive solubility curve.

Samarium(III) Complexation in Sulfate-Bearing Solutions

In solutions containing sulfate ions, samarium(III) can form a series of sulfato complexes. The formation and stability of these complexes are key to understanding the speciation and mobility of samarium in various aqueous systems.

The interaction between samarium(III) and sulfate ions leads to the stepwise formation of complexes such as [Sm(SO₄)]⁺ and [Sm(SO₄)₂]⁻. The stability of these complexes is quantified by their formation constants (log K). Spectrophotometric studies have been employed to determine these constants at elevated temperatures. While specific values for this compound complexes are a subject of detailed research, the formation of such complexes is a well-established phenomenon for rare earth elements in sulfate solutions.

Temperature plays a significant role in the speciation of samarium(III) in sulfate-bearing solutions. As the temperature increases, the stability of the sulfato complexes can change, thereby altering the distribution of samarium species in the solution. Research on neodymium(III), a neighboring lanthanide, has shown that higher-order sulfate complexes become more significant at elevated temperatures. This suggests a similar trend for samarium(III), where the equilibrium between the free hydrated samarium ion and its sulfato complexes shifts with changing temperature.

Ion Exchange and Adsorption Phenomena

The ability of samarium(III) to be separated and concentrated from aqueous solutions, particularly those containing sulfate, is of great industrial importance. Ion exchange and adsorption are key technologies utilized for this purpose. In sulfate media, samarium(III) can exist as both cationic species (Sm³⁺) and anionic sulfato complexes ([Sm(SO₄)₂]⁻), allowing for its interaction with both cation and anion exchange resins.

Research has demonstrated the potential for separating samarium(III) from other rare earth elements, such as neodymium, using anion exchange chromatography. Furthermore, studies on the adsorption of samarium(III) onto various materials in sulfate-containing solutions are ongoing. For instance, the maximum adsorption uptake of samarium(III) on modified diatomaceous earth has been reported to be as high as 188.679 mg/g, showcasing the potential of adsorption-based methods for samarium recovery. researchgate.net

Sorption of Samarium(III) Ions by Natural Materials (e.g., Clinoptilolite-containing Tuff)

The sorption of samarium(III) ions from sulfate solutions onto natural materials such as clinoptilolite-containing tuff has been investigated to understand its potential for environmental remediation and resource recovery. Clinoptilolite, a natural zeolite, exhibits a significant affinity for samarium(III) ions.

Studies have shown that the equilibrium of samarium(III) sorption is highly dependent on the initial concentration of the solution. For instance, at samarium(III) concentrations of 0.001 M and 0.005 M, the equilibrium times were observed to be 28 and 35 hours, respectively researchgate.net. The distribution coefficients (Kd), which indicate the ratio of the concentration of the sorbed ion on the solid material to its concentration in the liquid phase at equilibrium, were found to be between 29.7 and 52.8 mL/g for these concentrations researchgate.net. This demonstrates a strong uptake of samarium(III) by the clinoptilolite-containing tuff.

The sorption process is influenced by various factors, including the pH of the solution and the presence of competing ions. The mechanism of sorption is believed to involve a combination of ion exchange, where Sm(III) ions replace exchangeable cations within the zeolite structure, and surface adsorption onto the tuff material.

Table 1: Equilibrium Time and Distribution Coefficients for Samarium(III) Sorption by Clinoptilolite-containing Tuff

| Initial Sm(III) Concentration (M) | Equilibrium Time (hours) | Distribution Coefficient (Kd) (mL/g) |

|---|---|---|

| 0.001 | 28 | 52.8 |

| 0.005 | 35 | 29.7 |

Adsorption Mechanisms on Advanced Materials (e.g., Metal-Organic Frameworks)

Metal-Organic Frameworks (MOFs) have emerged as highly effective materials for the adsorption of samarium(III) ions from aqueous solutions due to their high porosity, large surface area, and tunable functionality. Various studies have explored the use of different MOFs for samarium(III) removal, revealing significant adsorption capacities.

For example, a copper-based MOF, HKUST-1, demonstrated a maximum adsorption capacity of 503.45 mg/g for samarium(III) at a pH of 5.5 researchgate.net. Another study involving a modified MOF, MOF-808-PO4, also showed high efficiency for samarium removal researchgate.net. The adsorption process is generally well-described by the Langmuir isotherm model, suggesting monolayer coverage of samarium(III) ions on the MOF surface researchgate.net.

The adsorption of samarium(III) onto MOFs is primarily governed by two key mechanisms: ion exchange and complexation.

Ion Exchange: In many MOFs, the adsorption process is initiated by a rapid ion exchange between the samarium(III) ions in the solution and the metal ions or protons within the MOF structure. This is particularly evident in MOFs with available open metal sites or exchangeable ions. For instance, the adsorption of samarium on a copper trimesate MOF was found to be driven by a rapid ion exchange that led to a transformation of the crystal structure within the first hour of contact researchgate.net.

Complexation: Following the initial ion exchange, or in concert with it, complexation plays a crucial role in the strong binding of samarium(III) to the MOF. The organic linkers of the MOF often contain functional groups with donor atoms (such as oxygen, nitrogen, or sulfur) that can form strong coordinate bonds with the samarium(III) ion. In one study, it was observed that Sm(III) ions were strongly coordinated with a composite adsorbent through a highly stable complexation mechanism involving nitrogen and sulfur donor atoms researchgate.netresearchgate.net. The presence of free carboxylic acid groups (–COOH) on the MOF structure can also contribute significantly to the adsorption through surface ion-exchange and complexation researchgate.net.

The adsorption capacity of MOFs for samarium(III) varies depending on the specific type of MOF and the experimental conditions. High adsorption capacities have been reported for several MOFs, indicating their potential for practical applications in samarium recovery.

Adsorption Capacity:

HKUST-1: 503.45 mg/g researchgate.net

Copper trimesate MOF: 1007.1 mg/g researchgate.net

Composite adsorbent (CPA): 155.13 mg/g researchgate.net

Reversibility and Regeneration: The reversibility of the adsorption process is a critical factor for the economic viability and sustainability of using MOFs for samarium recovery. Studies have shown that adsorbed samarium(III) can be effectively eluted from the MOF structure using strong acids. For example, 0.30 M nitric acid (HNO₃) has been successfully used to desorb Sm(III) ions from a saturated composite adsorbent researchgate.netresearchgate.net. Importantly, the regenerated adsorbent maintained its high selectivity and exhibited an adsorption capacity nearly identical to that of the original material, demonstrating the excellent reusability of these advanced materials researchgate.netresearchgate.net. This high desorption efficiency and the stability of the MOF structure over multiple adsorption-desorption cycles are promising for their application in industrial separation and recovery processes.

Table 2: Maximum Adsorption Capacities of Various MOFs for Samarium(III)

| Metal-Organic Framework (MOF) | Maximum Adsorption Capacity (mg/g) |

|---|---|

| HKUST-1 | 503.45 researchgate.net |

| Copper trimesate MOF | 1007.1 researchgate.net |

| Composite adsorbent (CPA) | 155.13 researchgate.net |

| MOF-808-PO4 | High efficiency reported |

Viii. Advanced Materials and Niche Applications Incorporating Samarium Iii Sulfate

Development of Luminescent Materials and Phosphors

The luminescent properties of the samarium(III) ion are the basis for its use in phosphors, which are materials that exhibit luminescence. When incorporated into a host crystal lattice, Sm³⁺ ions can absorb energy and re-emit it as visible light, typically in the orange-red portion of the spectrum. Samarium(III) sulfate (B86663) is a key source of samarium for doping these host materials.

Materials for Lighting and Display Technologies

Samarium-doped phosphors are integral to the advancement of solid-state lighting, particularly in light-emitting diodes (LEDs). fraunhofer.de The characteristic orange-red emission from Sm³⁺ ions can be combined with other phosphors to produce warm white light. fraunhofer.de Researchers have synthesized various samarium-activated phosphors, such as NaBaBO₃:Sm³⁺, which can be excited by near-UV radiation to produce a strong orange emission, making them suitable as a component for white LEDs. spiedigitallibrary.org

The stability and distinct emission spectra of Sm³⁺-containing materials also make them valuable for display technologies. researchgate.net Materials doped with samarium(III) ions are investigated for their potential in color panel displays, cathode ray tubes (CRTs), and other optoelectronic devices due to their strong fluorescence in the reddish-orange region. fraunhofer.deresearchgate.net The thermal stability of some samarium(III) complexes, which can be stable up to 240°C, further demonstrates their suitability for use in display devices. fraunhofer.de

| Application Area | Host Material Example | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| White LEDs | NaBaBO₃ | 402 | 603 |

| Display Panels | Fluoro-borate Glasses | 402 | 598 |

| Optoelectronics | Sm(III) Complexes | UV Radiation | Orange-Red Region |

This table provides illustrative examples of host materials for Sm³⁺ and their typical photoluminescent properties for lighting and display applications.

Components in X-ray Computed Tomography and Radiation Detection

In the field of medical imaging and radiation detection, samarium-based materials offer unique capabilities. Sm³⁺-doped materials have been investigated for applications as X-ray scintillators. researchgate.net Scintillators are materials that emit light when struck by ionizing radiation, allowing for its detection and measurement.

A notable application involves the use of samarium-doped glasses as storage phosphors for X-ray imaging. rgmcet.edu.in When exposed to X-rays, the samarium ions in the glass matrix can change their valence state from Sm³⁺ to Sm²⁺. rgmcet.edu.in This change is semi-permanent but erasable and can be used to record a high-resolution X-ray image, which is then read out by stimulating the material with a laser to induce photoluminescence from the generated Sm²⁺ ions. rgmcet.edu.in Furthermore, the radioisotope Samarium-153 is used in radiation therapy for treating pain from bone metastases, highlighting the role of samarium in radiological applications. americanelements.com

Precursors for Samarium-Based High-Performance Magnets and Electronic Devices

Samarium(III) sulfate is a potential precursor for the synthesis of samarium-cobalt (Sm-Co) permanent magnets, which are renowned for their high performance, thermal stability, and resistance to corrosion and demagnetization. uni-halle.deamericanelements.com These magnets are critical in applications requiring stable magnetic fields at elevated temperatures, such as in high-speed motors, medical equipment, and aerospace technologies. uni-halle.de

The manufacturing of Sm-Co magnets involves powder metallurgy, where a samarium-containing precursor is processed to form a precise alloy. americanelements.com For instance, in the synthesis of Sm₂Co₁₇ sub-micron fibers, the composition is controlled by adjusting the precursor ratio of Sm³⁺ to Co²⁺ in the initial solution. rsc.org Samarium compounds are heated and melted to form alloy ingots, which are then milled into a fine powder, pressed in a magnetic field to align the particles, and sintered to produce the final magnet. americanelements.com The purity and stoichiometry of the initial samarium precursor, for which this compound can be a source, are crucial for achieving the desired magnetic properties.

Key Properties of Samarium-Cobalt Magnets:

High Curie Temperature: Can operate effectively at temperatures up to 853 K. uni-halle.de

Corrosion Resistance: Generally superior to Neodymium magnets. uni-halle.de

Strong Magnetic Field: Second only to neodymium magnets in strength among rare-earth magnets. uni-halle.de

Incorporation into Glass and Ceramics for Unique Optical Properties

The incorporation of samarium ions, sourced from compounds like this compound, into glass and ceramic matrices imparts unique optical properties to these materials. researchgate.net Sm³⁺-doped glasses are known for their characteristic reddish-orange luminescence when excited by UV or blue light. researchgate.netmdpi.com This property is utilized in various photonic and optical device applications. researchgate.net

The specific host material, such as borate or phosphate (B84403) glasses, influences the luminescent efficiency and other optical characteristics of the embedded Sm³⁺ ions. researchgate.net These doped glasses are explored for applications including:

Colored Glass Filters: Used in specialized optical equipment.

Optical Storage: The distinct energy levels of Sm³⁺ are suitable for high-density optical data storage. researchgate.net

Luminescent Probes: Can be used as temperature sensors. researchgate.net

Research into Sm³⁺-doped fluorochlorozirconate glass-ceramics has shown that samarium ions can be selectively incorporated into nanocrystals within the glass matrix, which can enhance certain optical effects. researchgate.net

Applications in Solar Cells and Fuel Cells

Samarium compounds are finding increasing use in the development of next-generation energy conversion technologies, including solar cells and fuel cells. americanelements.com

In photovoltaics, doping various semiconductor materials with samarium has been shown to enhance solar cell performance. For example, samarium-doped nickel oxide (Sm:NiOₓ) serves as a superior hole transport layer in inverted perovskite solar cells, improving efficiency and stability. researchgate.net Doping TiO₂ photoanodes with Sm³⁺ in dye-sensitized solar cells has been shown to nearly double the power conversion efficiency by improving charge transport. spiedigitallibrary.org Another strategy involves using Sm³⁺-doped glass as a top layer for solar cells to achieve luminescent down-shifting. fraunhofer.de This process converts high-energy photons (like UV light), which are poorly utilized by the solar cell, into lower-energy photons (orange-red light) that the cell can convert to electricity more efficiently.

In the realm of fuel cells, particularly Solid Oxide Fuel Cells (SOFCs), samarium-doped ceria (SDC) is a state-of-the-art electrolyte material. researchgate.netresearchgate.net SDC exhibits high ionic conductivity at intermediate temperatures (500-700°C), allowing for more efficient and cost-effective fuel cell operation compared to traditional materials that require higher temperatures. researchgate.net Samarium doping enhances the movement of oxygen ions through the ceria lattice, which is the fundamental mechanism of power generation in an SOFC. researchgate.netmdpi.com

Dielectric Materials and Laser Applications

Samarium-doped materials possess properties that make them highly suitable for dielectric and laser applications. americanelements.com The introduction of samarium into certain ceramic systems, such as lead zirconate titanate (PZT), can modify their dielectric properties. Studies on Sm-substituted PZTFN have shown that doping can alter the Curie temperature and improve dielectric loss, which is important for capacitor and sensor applications.

Samarium-Doped Electrocatalysts for Energy Applications (e.g., Oxygen Evolution Reactions)

The incorporation of samarium, often through precursors like this compound, into electrocatalyst materials is a promising strategy for enhancing their efficiency in critical energy applications, particularly the Oxygen Evolution Reaction (OER). The OER is a key process in technologies such as water splitting for hydrogen production and in metal-air batteries. Doping with samarium can significantly improve the catalytic activity, stability, and kinetics of various electrocatalyst systems.

Research has shown that the introduction of samarium into the catalyst's structure can modify its electronic properties and create more active sites for the reaction to occur. This leads to a reduction in the overpotential required to drive the OER, which is a measure of the energy efficiency of the process. A lower overpotential signifies a more effective catalyst.

Several studies have highlighted the positive impact of samarium doping on different types of electrocatalysts. For instance, samarium-doped nickel-iron layered double hydroxides (NiFe-LDH) have demonstrated enhanced performance for the OER. In one study, Sm-doped NiFe-LDH nanosheets exhibited a low overpotential of 230 mV to achieve a current density of 10 mA cm⁻², indicating efficient water oxidation. nih.gov Similarly, a composite material of samarium oxide (Sm₂O₃) and carbon nanotubes (CNTs) has been shown to be an effective and durable electrocatalyst for the OER, with an overpotential of 276 mV at 10 mA cm⁻² and a low Tafel slope of 38 mV dec⁻¹. researchgate.net The stability of this catalyst was also notable, showing sustained performance for over 180 hours. researchgate.net

Furthermore, investigations into perovskite oxides have also revealed the benefits of samarium doping. A study on samarium-doped aluminum ferrite (AlFeO₃) reported a significantly low overpotential of 188 mV and a Tafel slope of 32 mV dec⁻¹, along with excellent long-term stability of 40 hours.

While the benefits of samarium doping are evident, the scientific literature does not always explicitly detail the use of this compound as the specific precursor in the synthesis of all high-performing samarium-doped electrocatalysts. However, this compound remains a viable and common source of samarium ions for the synthesis of such advanced materials.

The table below summarizes the detailed research findings on the performance of various samarium-doped electrocatalysts for the Oxygen Evolution Reaction.

| Electrocatalyst Material | Overpotential (η) @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Stability | Samarium Precursor Mentioned |

|---|---|---|---|---|

| Sm-doped NiFe-LDH | 230 | Not Specified | Not Specified | Not Specified |

| Sm₂O₃/CNTs | 276 | 38 | > 180 hours | Not Specified |

| Sm-doped AlFeO₃ | 188 | 32 | 40 hours | Not Specified |

Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Sm₂(SO₄)₃ |

| Nickel-iron layered double hydroxide | NiFe-LDH |

| Samarium oxide | Sm₂O₃ |

| Carbon nanotubes | CNTs |

| Aluminum ferrite | AlFeO₃ |

Ix. Environmental Research Aspects Pertaining to Samarium Iii and Sulfate Interactions

Adsorption and Scavenging of Samarium(III) from Aqueous Solutions

The removal of samarium(III) from contaminated water sources is a significant area of environmental research, with adsorption being a primary method under investigation. Various materials have been studied for their potential to adsorb or scavenge Sm(III) ions effectively.

Research has demonstrated the high efficiency of novel adsorbents in capturing Sm(III). For instance, a polyacrylonitrile (B21495) coated with sodium dodecyl sulfate (B86663) (PAN@SDS) polymeric adsorbent showed an impressive adsorption efficiency of about 97% for samarium(III) within a pH range of 3.8 to 7.5. research-nexus.net The process is rapid, with significant removal occurring within 10 minutes and reaching equilibrium in about 30 minutes. research-nexus.net Similarly, metal-organic frameworks (MOFs) have shown exceptional performance. The copper-based MOF, HKUST-1, exhibited a maximum adsorption capacity of 503.45 mg/g for samarium(III) at a pH of 5.5, with a removal rate approaching 100%. iaea.org Modified MOFs, such as MOF-808-PO4, have also been identified as highly efficient adsorbents for samarium removal from wastewater. researchgate.net

Natural and modified materials are also effective. Jordanian diatomaceous earth (JDA) and its commercial counterpart (SDA) have been used to adsorb Sm(III), with maximum uptakes of 188.679 mg/g and 185.185 mg/g, respectively. nih.gov Other materials like activated charcoal and modified biochar fibers also show significant sorption capacity for Sm(III) in both acidic and near-neutral solutions. jcsp.org.pkresearchgate.net The mechanism for adsorption is often a combination of ion exchange and complexation between the trivalent samarium ions and active sites on the adsorbent material. iaea.orgresearchgate.net Desorption studies indicate that recovery of the adsorbed samarium is feasible, with agents like hydrochloric acid or mixtures of EDTA and phosphoric acid being effective eluents. research-nexus.netnih.gov

Interactive Table: Comparison of Adsorbents for Samarium(III) Removal

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH | Key Findings |

|---|---|---|---|

| PAN@SDS Polymer | 97.73 | 3.8 - 7.5 | Rapid adsorption (equilibrium at ~30 min), primarily physisorption. research-nexus.net |

| HKUST-1 (MOF) | 503.45 | 5.5 | Near 100% removal rate; mechanism involves ion exchange and complexation. iaea.org |

| Jordanian Diatomaceous Earth (JDA) | 188.679 | ~5 | Spontaneous and exothermic adsorption process. nih.gov |

| Activated Charcoal | Varies (Langmuir isotherm) | >3 | Adsorption increases with pH; selective for Sm over many other metals. jcsp.org.pk |

| MOF-808-PO4 | High (not quantified) | N/A | Most efficient among tested MOFs (MOF-808, MOF-808-SO4). researchgate.net |

Mobility and Fate of Samarium in Aqueous Environments

The mobility and ultimate fate of samarium in aquatic and soil environments are dictated by its chemical speciation, which is influenced by factors like pH, concentration, and the presence of other ions and organic matter. researchgate.netub.edunih.gov In aqueous solutions, samarium typically exists as the hydrated Sm³⁺ ion. wikipedia.org However, its interaction with various ligands can significantly alter its mobility.

Studies on soil have shown that samarium's retention is highly dependent on its concentration. researchgate.netub.edu At low concentrations, soil exhibits a high capacity to retain samarium, with sorption being largely irreversible. researchgate.netub.edu However, at higher concentrations, the retention capacity varies among different soil types, with peat soils and alkaline soils rich in clay and organic matter showing a more linear sorption capacity. ub.edu This suggests that in cases of significant contamination, samarium could be more mobile. The mobility of samarium radioisotopes can be predicted using data from low concentrations of stable samarium due to a strong correlation in their sorption behaviors. researchgate.net

In chloride-bearing solutions, especially at elevated temperatures, samarium forms chloride complexes (SmCl²⁺ and SmCl₂⁺), which can affect its transport in hydrothermal systems. researchgate.net Calculations have suggested that samarium may be less mobile in such solutions compared to lighter rare earth elements like neodymium. researchgate.net The presence of natural organic matter, such as fulvic acid, also plays a critical role in the speciation and bioavailability of samarium. nih.gov

Sustainable Practices in Samarium Processing and Utilization

The increasing demand for samarium in high-tech applications necessitates the development of sustainable practices to mitigate the environmental impact of its extraction and processing. stanfordmaterials.com Key strategies include improving the efficiency of production processes, recycling, and developing greener applications.

Hydrometallurgical recycling of end-of-life products, such as SmCo magnets, is a crucial sustainable practice. mdpi.com These processes involve leaching the magnets to dissolve the metals, followed by selective precipitation to recover samarium and other valuable components. mdpi.comosti.gov For example, a high-efficiency (98.7%) samarium precipitation can be achieved using sodium sulfate at elevated temperatures. mdpi.com Another approach uses copper(II) salts for leaching, which avoids the use of volatile and toxic acids, creating a more eco-friendly and safer recycling process. osti.gov Research also focuses on novel dissolution methods, such as using trichloride (B1173362) ionic liquids, which can achieve high loading capacities and allow for the effective stripping and recovery of metals. acs.org

Beyond recycling, sustainability is also pursued through the use of samarium compounds in green chemistry. Samarium(III) oxide (Sm₂O₃) is considered a sustainable and non-endangered metal catalyst for organic transformations. tandfonline.comtandfonline.com For instance, it can be used as a recyclable catalyst for the oxidation of sulfides to sulfones, a fundamental process in producing pharmaceuticals, with high yields and minimal waste. tandfonline.comtandfonline.com This application aligns with the principles of elemental sustainability by replacing endangered elements in catalytic processes. tandfonline.com Furthermore, samarium is a key component in green technologies like high-efficiency motors for electric vehicles and wind turbines, as well as in energy-efficient LED lighting. magworks.us

Theoretical Studies on Environmental Remediation Mechanisms

Computational and theoretical studies provide molecular-level insights into the behavior of samarium, aiding the design of effective environmental remediation technologies. Density Functional Theory (DFT) and other quantum-chemical modeling methods are powerful tools for investigating the mechanisms underlying samarium's interactions.

Theoretical studies have been employed to understand and enhance the performance of materials used for environmental cleanup. For example, DFT calculations were used to investigate a samarium-doped electrode (Ti/Sb-SnO₂/Sm-PbO₂) for treating water polluted with the fungicide carbendazim. mdpi.com The calculations indicated that doping with samarium enhances the production of reactive oxygen species, which are crucial for the degradation of the pollutant. mdpi.com

Computational models are also used to explore the fundamental chemistry of samarium in solution, which is essential for predicting its environmental behavior and developing separation technologies. Studies have modeled the single electron transfer (SET) energetics of samarium diiodide in solution, providing insights into its reduction potential, which is influenced by solvent composition. mdpi.com Other research focuses on the challenges of choosing appropriate basis sets for quantum-chemical modeling of samarium-containing systems to ensure the accuracy of computational predictions. researchgate.net These theoretical approaches are vital for understanding complex processes like the redox and proton-coupled electron transfer reactions of samarium compounds, which are fundamental to its environmental chemistry and potential remediation applications. acs.org

X. Theoretical and Computational Studies of Samarium Iii Sulfate Systems

Quantum Chemical Calculations of Electronic Structure

The electronic structure of samarium(III) is complex due to its 4f⁵ configuration, leading to a multiconfigurational character and the significant influence of spin-orbit coupling. rsc.orgrsc.orgnih.gov Quantum chemical calculations, particularly ab initio methods, are essential for elucidating these properties.

Recent research has employed sophisticated techniques like the Complete Active Space Self-Consistent Field (CASSCF) and Restricted Active Space Self-Consistent Field (RASSCF) methods, followed by the inclusion of spin-orbit coupling effects via the RASSI-SO (Restricted Active Space State Interaction) approach. rsc.orgrsc.orgnih.gov These calculations are critical for understanding the luminescent properties of samarium(III) complexes. rsc.orgnih.gov The electronic states of the Sm(III) ion possess three spin values (5/2, 3/2, and 1/2), which necessitates a separate CASSCF procedure for each. rsc.org

A schematic of the energetic splittings for a 4f⁵ Sm(III) complex shows the influence of successive interactions: scalar relativistic (SR) effects, spin-orbit (SO) coupling, and the crystal-field (CF) environment. researchgate.net The sulfate (B86663) ligands in samarium(III) sulfate create a specific crystal field that perturbs the energy levels of the Sm³⁺ ion, influencing its electronic and spectroscopic properties.

Density Functional Theory (DFT) has also been utilized to study the electronic properties and chemical reactivity of samarium compounds. researchgate.net For instance, in a samarium hydroxyselenite hydrate (B1144303) complex, DFT calculations with the BLYP and B3LYP functionals were used to determine that the samarium atoms are actively involved in the formation of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net While this study was not on the sulfate, the methodology is applicable. The general valence shell configuration for lanthanides is 4f⁰⁻¹⁴ 5d⁰⁻¹ 6s². vpscience.org For samarium, the Sm³⁺ ion has a [Xe] 4f⁵ configuration. byjus.com

Table 1: Computational Methods for Samarium(III) Electronic Structure

| Method | Application | Key Insights |

| CASSCF/RASSI-SO | Simulation of luminescence and CPL spectra of Sm(III) complexes. rsc.orgrsc.orgnih.gov | Elucidates the multiconfigurational character and the importance of spin-orbit coupling. rsc.orgnih.gov |